molecular formula C6H12N2O B050997 (3S)-(-)-3-Acetamidopyrrolidine CAS No. 114636-31-6

(3S)-(-)-3-Acetamidopyrrolidine

Cat. No. B050997
Key on ui cas rn: 114636-31-6
M. Wt: 128.17 g/mol
InChI Key: HDCCJUCOIKLZNM-LURJTMIESA-N
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Patent
US04808584

Procedure details

To a solution of the above 3-acetylamino-1-benzylpyrrolidine (4.0 g) in ethanol (30 ml) was added 10% palladium-carbon (0.8 g) in water (1 ml). The mixture was shaken at room temperature for 22 hours under hydrogen pressure of 55 p.s.i. using Parr hydrogenator. The catalyst was filtered off and the solvent was distilled off under reduced pressure. The residue was dissolved in chloroform and dried over anydrous magnesium sulfate, followed by distilling off the solvent to give 3-acetylaminopyrrolidine (2.3 g) as oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.8 g
Type
catalyst
Reaction Step One
[Compound]
Name
55
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]1[CH2:9][CH2:8][N:7](CC2C=CC=CC=2)[CH2:6]1)(=[O:3])[CH3:2]>C(O)C.O.[C].[Pd]>[C:1]([NH:4][CH:5]1[CH2:9][CH2:8][NH:7][CH2:6]1)(=[O:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)NC1CN(CC1)CC1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
palladium-carbon
Quantity
0.8 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
55
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04808584

Procedure details

To a solution of the above 3-acetylamino-1-benzylpyrrolidine (4.0 g) in ethanol (30 ml) was added 10% palladium-carbon (0.8 g) in water (1 ml). The mixture was shaken at room temperature for 22 hours under hydrogen pressure of 55 p.s.i. using Parr hydrogenator. The catalyst was filtered off and the solvent was distilled off under reduced pressure. The residue was dissolved in chloroform and dried over anydrous magnesium sulfate, followed by distilling off the solvent to give 3-acetylaminopyrrolidine (2.3 g) as oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.8 g
Type
catalyst
Reaction Step One
[Compound]
Name
55
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]1[CH2:9][CH2:8][N:7](CC2C=CC=CC=2)[CH2:6]1)(=[O:3])[CH3:2]>C(O)C.O.[C].[Pd]>[C:1]([NH:4][CH:5]1[CH2:9][CH2:8][NH:7][CH2:6]1)(=[O:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)NC1CN(CC1)CC1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
palladium-carbon
Quantity
0.8 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
55
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04808584

Procedure details

To a solution of the above 3-acetylamino-1-benzylpyrrolidine (4.0 g) in ethanol (30 ml) was added 10% palladium-carbon (0.8 g) in water (1 ml). The mixture was shaken at room temperature for 22 hours under hydrogen pressure of 55 p.s.i. using Parr hydrogenator. The catalyst was filtered off and the solvent was distilled off under reduced pressure. The residue was dissolved in chloroform and dried over anydrous magnesium sulfate, followed by distilling off the solvent to give 3-acetylaminopyrrolidine (2.3 g) as oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.8 g
Type
catalyst
Reaction Step One
[Compound]
Name
55
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]1[CH2:9][CH2:8][N:7](CC2C=CC=CC=2)[CH2:6]1)(=[O:3])[CH3:2]>C(O)C.O.[C].[Pd]>[C:1]([NH:4][CH:5]1[CH2:9][CH2:8][NH:7][CH2:6]1)(=[O:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)NC1CN(CC1)CC1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
palladium-carbon
Quantity
0.8 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
55
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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